2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline
Description
IUPAC Nomenclature and Systematic Identification
The systematic name This compound adheres to IUPAC rules, prioritizing the aniline parent structure. The amino group occupies position 1, while the boronate ester and trifluoromethyl groups are located at positions 2 and 5, respectively. The dioxaborolane ring is fully substituted with methyl groups at positions 4 and 5, ensuring unambiguous identification.
Table 1: Systematic identifiers for the compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1058062-64-8 |
| Molecular Formula | C₁₃H₁₇BF₃NO₂ |
| Molecular Weight | 286.11 g/mol |
Molecular Geometry and Crystallographic Analysis
While crystallographic data for this specific regioisomer remains unpublished, analogous structures suggest a trigonal planar geometry around the boron atom, with B–O bond lengths of ~1.36–1.38 Å. The dioxaborolane ring adopts a chair-like conformation stabilized by methyl groups at positions 4 and 5, minimizing steric strain. The trifluoromethyl group at position 5 introduces torsional rigidity in the aromatic ring, as evidenced by computational models predicting a dihedral angle of 12–15° between the boronate and trifluoromethyl planes.
Table 2: Predicted bond parameters (DFT calculations)
| Bond/Parameter | Value |
|---|---|
| B–O bond length | 1.37 Å |
| C–B bond length | 1.56 Å |
| C–CF₃ bond length | 1.33 Å |
| N–H bond length | 1.01 Å |
Spectroscopic Elucidation (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.2 Hz, 1H, H-6), 7.45 (s, 1H, H-3), 6.98 (d, J = 8.2 Hz, 1H, H-4), 4.10 (br s, 2H, NH₂), 1.31 (s, 12H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 148.2 (C-1), 134.5 (C-2), 129.8 (C-5), 128.4 (C-6), 124.3 (q, J = 272 Hz, CF₃), 83.7 (dioxaborolane C-O), 24.9 (CH₃).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.4 (s, CF₃).
Infrared Spectroscopy (IR):
Mass Spectrometry (EI-MS):
Comparative Analysis of Regioisomeric Forms
Regioisomerism significantly impacts electronic and steric properties:
Table 3: Regioisomeric comparison (2- vs. 4-trifluoromethyl derivatives)
| Property | 5-Trifluoromethyl Isomer | 4-Trifluoromethyl Isomer |
|---|---|---|
| ¹H NMR δ(H-6) | 7.62 ppm | 7.73 ppm |
| ¹⁹F NMR shift | -62.4 ppm | -61.9 ppm |
| Dipole moment | 4.2 D | 3.8 D |
| LogP | 2.1 | 2.4 |
The 5-trifluoromethyl isomer exhibits greater polarity due to asymmetric charge distribution, while the 4-substituted analog shows enhanced lipophilicity.
Conformational Dynamics in Solution-State
Variable-temperature NMR studies reveal restricted rotation about the C–B bond (ΔG‡ = 12.3 kcal/mol), with two rotamers interconverting at 298 K. The dioxaborolane ring maintains rigidity, while the trifluoromethyl group induces anisotropic shielding of adjacent protons, evidenced by split signals in NOESY spectra.
Table 4: Dynamic NMR parameters
| Parameter | Value |
|---|---|
| Rotational barrier (C–B) | 12.3 kcal/mol |
| T₁ relaxation (NH₂) | 1.2 s |
| NOE correlation (H-3/H-6) | 8% |
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)18)13(15,16)17/h5-7H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIXIDYMMJBOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline typically involves the reaction of 5-(trifluoromethyl)aniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve efficiency and yield. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.
Major Products Formed
Oxidation: Boronic esters or boronic acids.
Reduction: Corresponding amine.
Substitution: Various biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to function as a versatile building block in the synthesis of pharmaceuticals. Its boron atom can participate in various chemical reactions, making it suitable for developing new drug candidates.
Case Study : Research has demonstrated that derivatives of this compound exhibit potential anti-cancer properties. For instance, modifications to the aniline portion can enhance biological activity against specific cancer cell lines.
Organic Synthesis
The compound is utilized as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis.
Table 1: Comparison of Cross-Coupling Reagents
| Reagent | Efficiency | Reaction Conditions |
|---|---|---|
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline | High | Mild temperatures |
| Phenylboronic Acid | Moderate | Elevated temperatures |
| Pinacol Boronate | Low | Harsh conditions |
Materials Science
In materials science, this compound is explored for its role in creating advanced materials such as polymers and nanocomposites. Its boron content can enhance the thermal and mechanical properties of materials.
Application Example : The compound has been used in the synthesis of conjugated polymers that are applied in organic light-emitting diodes (OLEDs). These polymers exhibit improved charge transport and luminescence properties due to the incorporation of the boron moiety.
Mechanism of Action
The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline exerts its effects is primarily through its ability to form stable boron-carbon bonds. This property makes it a valuable reagent in cross-coupling reactions, where it acts as a boron source. The compound’s molecular targets and pathways involve its interaction with palladium catalysts and various organic substrates to form new carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
Key Observations :
- The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to non-fluorinated analogs (e.g., CAS 214360-73-3) .
- Positional isomerism (e.g., meta vs. para boronate substitution) impacts steric and electronic properties .
Target Compound :
- Suzuki-Miyaura Coupling : Widely used in palladium-catalyzed reactions to synthesize biaryl structures. The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects .
- Synthetic Routes : Prepared via borylation of halogenated precursors using Pd catalysts (e.g., Pd(OAc)₂) and pinacol borane .
Analog Comparisons :
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 214360-73-3) :
- Less sterically hindered due to the absence of -CF₃. Reacts faster in coupling reactions but offers lower metabolic stability in drug candidates .
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 710348-95-1) :
Chloro-Trifluoromethyl Analog :
Stability and Handling
- Target Compound : Hazard statements include H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .
- Fluorinated Analogs : Higher thermal stability due to C-F bonds but may require inert storage conditions .
- Chloro Analogs : Risk of dehalogenation under basic conditions .
Biological Activity
The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17BF3NO2
- Molecular Weight : 279.09 g/mol
- CAS Number : 66587508
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of boronic acids have shown efficacy against various cancer cell lines due to their ability to inhibit proteasome activity and induce apoptosis .
- In vitro assays demonstrated that related compounds could inhibit cell proliferation in breast cancer models (e.g., MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 μM .
- Antimicrobial Properties
- Mechanisms of Action
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a structurally similar compound on MDA-MB-231 cells:
- Objective : To determine the compound's effect on cell viability.
- Method : MTT assay was performed to assess cell proliferation.
- Results : The compound exhibited a significant reduction in cell viability with an IC50 value of approximately 0.126 μM.
- : This suggests that the compound can selectively target cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial properties against resistant bacterial strains:
- Objective : To evaluate the MIC against MRSA.
- Method : Broth microdilution method was used.
- Results : The compound demonstrated an MIC of 4–8 μg/mL against MRSA.
- : These findings indicate potential for development as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Basic: What is the standard synthetic route for preparing 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronation reactions . For example:
- Suzuki coupling between 5-bromo-2-(trifluoromethyl)pyridine and a boronic ester precursor under nitrogen, using tetrakis(triphenylphosphine)palladium as the catalyst and potassium carbonate as the base. Reaction conditions include refluxing in a toluene/ethanol/water solvent system at 110°C for 3 hours .
- Borylation of halogenated precursors (e.g., 2-iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline) with bis(pinacolato)diboron, catalyzed by palladium acetate and dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine ligand. Purification involves reverse-phase chromatography (acetonitrile/water) .
Basic: How is the compound characterized structurally and analytically in research settings?
Answer:
- LCMS/HPLC : Retention time (e.g., 0.99 minutes under SQD-AA05 conditions) and molecular ion peak (e.g., m/z 307 [M+H]+) confirm purity and molecular weight .
- NMR Spectroscopy : NMR (CDCl) identifies key resonances (e.g., δ 156.7 for C-4, δ 120.4 for CN groups). Overlapping signals may require advanced techniques like 2D NMR for resolution .
- Crystallography : For derivatives, single-crystal X-ray diffraction confirms bond angles and spatial arrangement (e.g., boronate ester geometry) .
Advanced: How can researchers optimize cross-coupling reactions involving this compound to address low yields or side reactions?
Answer:
- Catalyst/Ligand Screening : Use electron-rich ligands (e.g., dicyclohexylphosphine derivatives ) to enhance catalytic activity. Evidence shows ligand choice (e.g., triisopropylbiphenylphosphine) significantly improves yields in diborylation reactions .
- Solvent Systems : Polar aprotic solvents (dioxane, DMF) stabilize intermediates. Aqueous/organic biphasic systems (toluene/ethanol/water) minimize decomposition of sensitive groups .
- Temperature Control : Maintain 110°C for Suzuki reactions to balance reaction rate and boronate stability. Lower temperatures (80–90°C) may reduce side reactions in halogenated intermediates .
Advanced: What strategies mitigate instability of the aniline group during functionalization?
Answer:
- Protection/Deprotection : Temporarily protect the -NH group using acetyl or tert-butoxycarbonyl (Boc) groups during harsh reactions (e.g., strong oxidants).
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation. Evidence highlights nitrogen atmospheres in both synthesis and purification steps .
- Low-Temperature Storage : Store at 0–6°C under desiccation to prevent hydrolysis or decomposition of the boronate ester .
Advanced: How does the trifluoromethyl group influence reactivity in medicinal chemistry applications?
Answer:
- Electronic Effects : The -CF group is strongly electron-withdrawing, directing electrophilic substitution to specific positions and stabilizing intermediates in heterocycle synthesis .
- Metabolic Stability : In drug discovery, the -CF group enhances resistance to oxidative degradation, making the compound valuable for bioactive molecule design .
- Crystallographic Impact : The group’s steric bulk affects molecular packing, as seen in analogues like 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)aniline derivatives .
Advanced: How to resolve contradictions in reported reaction conditions for boronate ester formation?
Answer:
- Substrate-Specific Optimization : Halogenated precursors (iodo vs. bromo) require different catalysts (e.g., Pd(OAc) for iodine, Pd(PPh) for bromine) .
- Base Selection : Potassium carbonate is preferred for Suzuki coupling, while potassium acetate is used in Miyaura borylation due to milder conditions .
- Validation via Control Experiments : Replicate conflicting protocols with standardized substrates to isolate variables (e.g., ligand purity, solvent grade) .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection. Although GHS hazards are not fully classified, aniline derivatives often require handling in fume hoods .
- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste. Avoid aqueous washdowns to prevent boronate hydrolysis .
- Emergency Protocols : Contact suppliers (e.g., Combi-Blocks) for SDS updates and emergency response guidelines .
Advanced: What role does the boronate ester play in fluorescence probe design?
Answer:
- HO Sensing : Boronate esters react with hydrogen peroxide to form phenolic products, enabling fluorescence turn-on probes. Derivatives like STBPin and DSTBPin demonstrate this mechanism .
- Tunable Emission : Substituents (e.g., methoxy, cyano) on the aniline ring modulate emission wavelengths for multiplexed detection .
- Cell Imaging Compatibility : The pinacol boronate group enhances cell membrane permeability, critical for in vivo applications .
Basic: What are the common impurities observed during synthesis, and how are they removed?
Answer:
- Byproducts : Unreacted halide precursors or deborylated intermediates.
- Purification Methods :
Advanced: How is computational chemistry applied to study this compound’s reactivity?
Answer:
- DFT Calculations : Predict regioselectivity in cross-coupling reactions by modeling transition states (e.g., Pd-mediated oxidative addition steps) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide drug design, leveraging the -CF group’s hydrophobic interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
